4-(5-氯-1H-吲哚-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

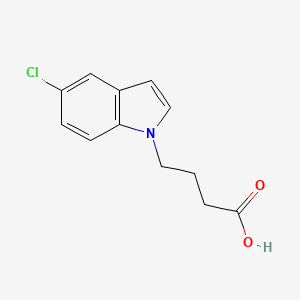

“4-(5-chloro-1H-indol-1-yl)butanoic acid” is an organic compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives has been explored extensively in drug discovery . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For instance, 4-(1H-indol-3-yl)butanoic acid can be synthesized by re-fluxing it with absolute ethanol and a catalytic amount of concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of “4-(5-chloro-1H-indol-1-yl)butanoic acid” is C12H12ClNO2 . The structure contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds .Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .科学研究应用

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-HIV Activity

Indole derivatives have been explored as potential anti-HIV agents:

- Benzothiazole-containing benzene sulphonamide and carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

- Indolyl and oxochromenyl xanthenone derivatives were studied for their molecular docking as anti-HIV-1 compounds .

Other Biological Activities

Apart from antiviral and anti-HIV effects, indole derivatives exhibit a wide range of biological activities:

A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in …

作用机制

Target of Action

Indole derivatives, such as 4-(5-chloro-1H-indol-1-yl)butanoic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to inhibit the replication of certain viruses, reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties . The affected pathways and their downstream effects can vary widely, depending on the specific indole derivative and its targets.

Result of Action

The molecular and cellular effects of 4-(5-chloro-1H-indol-1-yl)butanoic acid’s action can vary depending on the specific targets and pathways it affects. For example, if the compound targets a receptor involved in cell growth, it could potentially inhibit cell proliferation .

未来方向

Indole derivatives have a broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration and development of indole derivatives, including “4-(5-chloro-1H-indol-1-yl)butanoic acid”, in the field of drug discovery and development .

属性

IUPAC Name |

4-(5-chloroindol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVVALOVWUAIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCC(=O)O)C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)

![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)

![4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2524668.png)

![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)

![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)

![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)